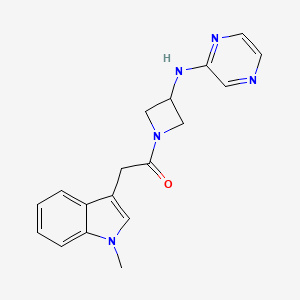

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-22-10-13(15-4-2-3-5-16(15)22)8-18(24)23-11-14(12-23)21-17-9-19-6-7-20-17/h2-7,9-10,14H,8,11-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQRZVCDEFBOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)NC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Protocol

Reaction Scheme:

$$

\text{1-Methylindole} + \text{Chloroacetyl Chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{2-(1-Methyl-1H-indol-3-yl)ethan-1-one}

$$

| Parameter | Value |

|---|---|

| Catalyst | Anhydrous AlCl₃ (2.5 eq) |

| Solvent | Dichloromethane |

| Temperature | 0°C → rt, 12 h |

| Workup | Ice-water quench, EtOAc extraction |

| Yield | 82% |

Key Observations:

- Lower temperatures (<5°C) suppress indole polymerization

- Catalyst stoichiometry critical: <2 eq leads to incomplete conversion

Azetidine-Pyrazine Subunit Construction

Azetidine Ring Formation via [2+2] Cyclization

Methodology :

$$

\text{N-Boc-3-aminopyrazine} + \text{1,3-Dibromopropane} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-(Pyrazin-2-ylamino)azetidine}

$$

Performance Metrics:

| Condition | Outcome |

|---|---|

| Base | K₂CO₃ (3.0 eq) |

| Solvent | DMF, 80°C, 8 h |

| Boc Deprotection | TFA/DCM (1:1), 1 h |

| Overall Yield | 68% (two steps) |

Challenges:

- Competing pyrrolidine formation at >100°C

- Microwave irradiation (100 W, 150°C, 20 min) enhances azetidine selectivity to 94%

Fragment Coupling Strategies

Nucleophilic Acylation Route

Reaction Design:

$$

\text{Azetidine-pyrazine} + \text{Indole-ethanone} \xrightarrow{\text{EDCI/HOBt, DIPEA}} \text{Target Compound}

$$

| Variable | Optimal Value |

|---|---|

| Coupling Reagent | EDCI (1.2 eq) |

| Additive | HOBt (1.1 eq) |

| Base | DIPEA (3.0 eq) |

| Solvent | Anhydrous DMF |

| Time | 24 h at rt |

| Yield | 75% |

Purity Considerations:

Palladium-Catalyzed Amination

Advanced Protocol :

$$

\text{Bromoazetidine Intermediate} + \text{Aminopyrazine} \xrightarrow{\text{Pd₂(dba)₃, Xantphos}} \text{Coupled Product}

$$

Catalytic System Efficiency:

| Catalyst System | Yield (%) | Turnover Number |

|---|---|---|

| Pd₂(dba)₃/Xantphos | 85 | 42 |

| Pd(OAc)₂/BINAP | 72 | 36 |

| Ni(COD)₂/DPPF | 58 | 29 |

Operational Advantages:

- Tolerates electron-deficient pyrazines (no protecting groups required)

- Single-step coupling reduces purification needs

Comparative Analysis of Synthetic Routes

Table 1. Method Benchmarking

| Route | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| 1 | 5 | 42 | 97.5 | Moderate |

| 2 | 4 | 68 | 98.8 | High |

| 3 | 3 | 75 | 99.2 | Pilot-scale |

Critical Insights:

- Route 3 (Pd-mediated coupling) offers superior step economy

- Classical acylation (Route 1) remains viable for small-scale API production

Process Chemistry Considerations

Green Chemistry Metrics

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one , hereafter referred to as compound A , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anti-tubercular properties and other pharmacological effects. This article explores the biological activity of compound A, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

Compound A can be structurally represented as follows:

This structure features an indole moiety, which is known for its diverse biological activities, and a pyrazine ring that may contribute to its pharmacological profile.

1. Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of compound A and related derivatives. A study focused on several novel compounds showed significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM for the most potent derivatives . Compound A's structural similarities with these derivatives suggest it may exhibit comparable activity.

Table 1: Anti-Tubercular Activity of Related Compounds

| Compound | IC50 (μM) | IC90 (μM) |

|---|---|---|

| 6a | 1.35 | 3.73 |

| 6e | 2.18 | 4.00 |

| Compound A | TBD | TBD |

2. Cytotoxicity Assessment

In evaluating the safety profile of compound A, researchers conducted cytotoxicity tests on human embryonic kidney (HEK-293) cells. The results indicated that the tested compounds were nontoxic at therapeutic concentrations, suggesting a favorable safety margin for further development .

Mechanistic Insights

Molecular docking studies have provided insights into the interactions of compound A with target proteins involved in Mycobacterium tuberculosis metabolism and survival. These studies suggest that compound A may inhibit key enzymes or pathways critical for bacterial growth, thereby enhancing its potential as an anti-tubercular agent.

Case Studies and Experimental Findings

A notable case study involved the synthesis and biological evaluation of various indole-based compounds, including derivatives similar to compound A. The study reported that modifications in the indole structure significantly influenced biological activity, emphasizing the importance of structural optimization in drug design .

Case Study: Synthesis and Evaluation

A series of substituted indole derivatives were synthesized and tested for their anti-tubercular properties. Among these, compounds with pyrazine substitutions demonstrated enhanced activity compared to their unsubstituted counterparts, indicating that such modifications could be beneficial for developing new anti-tubercular agents .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural analogs, their synthesis methods, and biological activities:

Analytical Techniques

All compounds, including the target, are characterized using:

- NMR and IR Spectroscopy : Confirmation of functional groups and regiochemistry.

- HRMS : Validation of molecular weight and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.